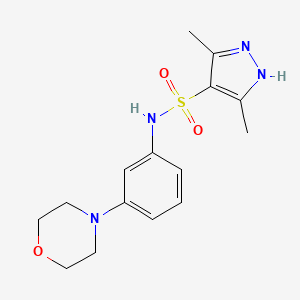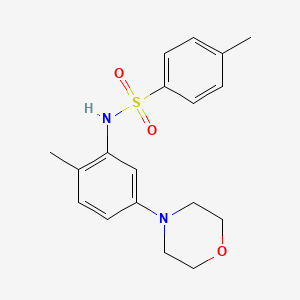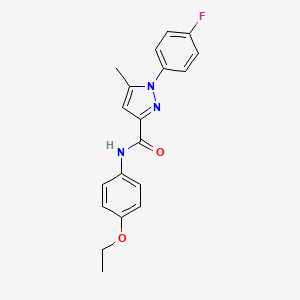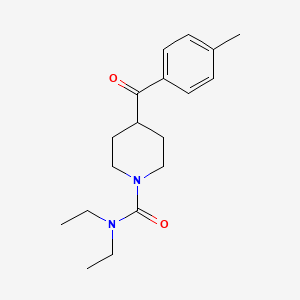
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide increases the levels of GABA in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in the levels of GABA, a decrease in the levels of glutamate, and a reduction in the activity of the enzyme glutamate decarboxylase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new treatments for neurological disorders. However, one of the limitations of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of future directions for research on 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide. One area of interest is the development of new formulations of the drug that are more soluble in water and easier to work with in lab experiments. Another area of interest is the exploration of the potential therapeutic applications of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide on the brain and to develop strategies for minimizing any potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide involves the reaction of 4-fluorobenzylamine with 4-cyanopyridine, followed by a ring-closing metathesis reaction to form the cyclobutane ring. The resulting compound is then treated with a carboxylic acid to form the final product.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The compound works by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-4-2-12(3-5-13)16(8-1-9-16)15(20)19-14-6-10-18-11-7-14/h2-7,10-11H,1,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVHYIVFHSBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)






![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)